molecular formula C11H21BF4N2 B1586064 1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate CAS No. 384347-21-1

1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate

Cat. No.: B1586064
CAS No.: 384347-21-1
M. Wt: 268.1 g/mol
InChI Key: CIESUHNZUBZXPO-UHFFFAOYSA-N
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Description

1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate is an ionic liquid that belongs to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solvation abilities. The molecular formula of this compound is C11H21N2BF4 .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate can be synthesized through a quaternization reaction. The process typically involves the reaction of 1-hexyl-2,3-dimethylimidazole with tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ionic liquid .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of high-purity starting materials and advanced purification techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolium-based oxides, while reduction can produce imidazolium-based hydrides. Substitution reactions can result in a variety of substituted imidazolium compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate stands out due to its specific combination of a hexyl group and tetrafluoroborate anion, which imparts unique solvation and thermal stability properties. Compared to similar compounds, it offers a balance of hydrophobicity and ionic conductivity, making it suitable for a wide range of applications .

Properties

IUPAC Name

1-hexyl-2,3-dimethylimidazol-3-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N2.BF4/c1-4-5-6-7-8-13-10-9-12(3)11(13)2;2-1(3,4)5/h9-10H,4-8H2,1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIESUHNZUBZXPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCCCCCN1C=C[N+](=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370176
Record name 1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

384347-21-1
Record name 1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What role does 1-hexyl-2,3-dimethylimidazolium tetrafluoroborate play in the electrosynthesis of polypyrrole, and how does this compare to other ionic liquids?

A1: In the presented study, this compound serves as an ionic liquid solvent for the electropolymerization of pyrrole. [] Ionic liquids are increasingly employed in electrosynthesis due to their unique properties, including high ionic conductivity, wide electrochemical windows, and good thermal stability. While the study focuses on the electrochemical characterization of the resulting polypyrrole films, it also investigates the influence of different ionic liquids, comparing this compound to 1,2-dimethylimidazolium methylsulfate. The findings suggest that the choice of ionic liquid can impact the properties of the synthesized polypyrrole, highlighting the importance of careful solvent selection in electropolymerization processes.

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